N-Cyclopropyl 4-bromo-3-nitrobenzamide
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Description
“N-Cyclopropyl 4-bromo-3-nitrobenzamide” is a chemical compound with the molecular formula C10H9BrN2O3 . It has a molecular weight of 285.09 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a bromine atom at the 4th position, a nitro group at the 3rd position, and a cyclopropyl group attached to the nitrogen atom of the amide group .Scientific Research Applications
Vibrational Spectroscopic Analysis and Electro-Optical Applications
N-Cyclopropyl 4-bromo-3-nitrobenzamide has been studied for its vibrational spectroscopic properties. A study by Dwivedi and Kumar (2019) utilized FTIR and FT-Raman spectra to analyze this compound, employing different methods like B3PW91, MPW1PW91, and B3LYP/6-311G (d, p) for geometry optimization and vibrational frequencies calculation. The results showed excellent agreement with experimental spectra, and the HOMO-LUMO gap analysis suggested the reactive nature of the compound. This study also highlighted the potential use of this compound in electro-optical applications due to its hyperpolarizability values (Dwivedi & Kumar, 2019).
Crystal Engineering
This compound is also relevant in crystal engineering. Saha, Nangia, and Jaskólski (2005) discussed the role of hydrogen bonds and halogen bonds in molecular tapes and crystal structures. Their research indicated that this compound could be used in crystal design, exploiting carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons for constructing complex crystal structures (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Characterization in Chemistry
The synthesis of related compounds and their potential applications in chemistry have been a subject of study. For instance, Romero, Salazar, and López (2013) described a one-pot synthesis method for quinazolin-4(3H)-ones starting from 2-nitrobenzamides. This research provides insights into the synthesis processes and chemical properties of related nitrobenzamide compounds (Romero, Salazar, & López, 2013).
Antibacterial Drug Potential
The potential antibacterial properties of this compound have been explored. Dwivedi and Kumar (2019) noted that based on the results of docking pictures, this compound could effectively act as an antibacterial drug (Dwivedi & Kumar, 2019).
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-4-1-6(5-9(8)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWFRMOGRIXEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429363 |
Source
|
Record name | N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096842-91-9 |
Source
|
Record name | N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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